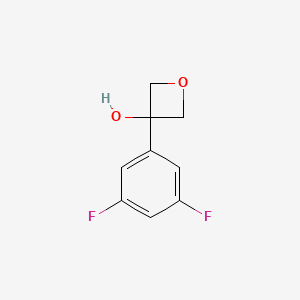

3-(3,5-Difluorophenyl)oxetan-3-OL

Beschreibung

Significance of Oxetane (B1205548) Ring Systems as Emergent Motifs in Medicinal Chemistry

Oxetane rings are increasingly recognized as valuable motifs in drug design due to their unique combination of properties. nih.govnih.gov These small, polar, and three-dimensional structures offer medicinal chemists a powerful tool to modulate the physicochemical characteristics of drug candidates. nih.govacs.org The incorporation of an oxetane can lead to improvements in aqueous solubility, a critical factor for drug absorption and distribution, without significantly increasing lipophilicity, which can negatively impact pharmacokinetic profiles. nih.govacs.org

The inherent strain of the four-membered ring and the presence of the oxygen atom contribute to a distinct electronic and conformational profile. nih.gov This can influence a molecule's binding affinity to its target protein and enhance metabolic stability by blocking sites susceptible to enzymatic degradation. nih.govacs.org Furthermore, the novelty of oxetane-containing scaffolds can provide advantages in securing intellectual property for new chemical entities. acs.org The successful integration of oxetanes into approved drugs like paclitaxel (B517696) and its derivatives has further solidified their importance in the pharmaceutical industry. nih.gov

Role of Four-Membered Heterocycles in Modulating Drug-like Properties and Chemical Space Exploration

Four-membered heterocycles, including oxetanes, play a crucial role in expanding the accessible chemical space for drug discovery. nih.gov Their rigid and defined three-dimensional structures introduce a higher degree of sp3-hybridized carbons, moving away from the "flat" molecules that have historically dominated drug candidate pools. nih.gov This increased three-dimensionality is associated with higher target selectivity and improved pharmacokinetic and toxicity profiles, leading to lower attrition rates for clinical candidates. nih.gov

Overview of 3-Substituted Oxetane Scaffolds in Pharmaceutical Research

Within the broader class of oxetanes, 3-substituted scaffolds have garnered particular attention in pharmaceutical research. nih.govacs.org The substitution at the 3-position of the oxetane ring is synthetically accessible and offers a convenient vector for introducing diverse chemical functionality. nih.gov This substitution pattern is often more stable than those at other positions on the ring. nih.gov

The development of synthetic methodologies to access a wide array of 3-substituted oxetanes has been a key enabler of their use in drug discovery programs. acs.orgrsc.org Starting from materials like oxetan-3-one, chemists can introduce a variety of substituents, including aryl, amino, and other functional groups, to explore structure-activity relationships (SAR). acs.orgchemrxiv.org The specific compound of interest, 3-(3,5-Difluorophenyl)oxetan-3-OL, is a prime example of a 3-substituted oxetane. The difluorophenyl group at the 3-position significantly influences the electronic and conformational properties of the molecule, making it a valuable building block for creating novel therapeutic agents. The evaluation of such compounds often involves assessing their impact on properties like metabolic stability, solubility, and target engagement. nih.gov

| Property | Description | Reference |

| Increased Solubility | The polar nature of the oxetane ring can enhance the aqueous solubility of a drug molecule. | nih.govacs.org |

| Metabolic Stability | Oxetanes can block metabolically labile sites, leading to improved stability. | nih.govacs.org |

| Three-Dimensionality | The non-planar structure of oxetanes contributes to greater molecular complexity and can improve target selectivity. | nih.gov |

| Lipophilicity Modulation | Oxetanes can add bulk without a significant increase in lipophilicity. | acs.org |

| Hydrogen Bond Acceptor | The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor in interactions with biological targets. | nih.gov |

| Isosteric Replacement | Oxetanes can serve as isosteres for gem-dimethyl and carbonyl groups. | nih.govacs.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3,5-difluorophenyl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-1-6(2-8(11)3-7)9(12)4-13-5-9/h1-3,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCUIDNMEKWIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bioisosteric Applications and Molecular Design Principles of the 3 3,5 Difluorophenyl Oxetan 3 Ol Scaffold

Oxetane (B1205548) as a Bioisostere for Carbonyl and gem-Dimethyl Groups

The oxetane ring has been successfully employed as a bioisostere for both carbonyl and gem-dimethyl groups, offering a nuanced approach to modulating molecular properties. nih.govresearchgate.netacs.orgnih.govu-tokyo.ac.jp

As a carbonyl surrogate , the oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the key interaction of a ketone or amide carbonyl. nih.govu-tokyo.ac.jp However, the oxetane is chemically more stable and less prone to metabolic degradation. u-tokyo.ac.jp The replacement of a carbonyl with an oxetane can also increase the three-dimensionality of a molecule, which can be beneficial for target binding and selectivity. acs.org

| Property | Carbonyl Group | gem-Dimethyl Group | Oxetane Moiety |

|---|---|---|---|

| Hydrogen Bond Acceptor | Strong | No | Yes |

| Polarity | High | Low | High |

| Metabolic Stability | Often labile | Generally stable | Generally stable |

| Aqueous Solubility | Variable | Low | Generally increased |

| Lipophilicity (logP) | Decreases | Increases | Decreases |

Utility of Oxetan-3-OL (B104164) as an Isosteric Replacement for Carboxylic Acid Functional Groups

The oxetan-3-ol moiety, a key feature of the title compound, serves as a non-classical bioisostere for the carboxylic acid functional group. nih.govnih.govescholarship.orgresearchgate.net While carboxylic acids are often crucial for target binding through hydrogen bonding and ionic interactions, they can also lead to poor cell permeability and rapid metabolism. The oxetan-3-ol group offers a compelling alternative by mimicking the hydrogen bond donating and accepting capabilities of a carboxylic acid. researchgate.net

A significant advantage of this replacement is the modulation of acidity. Carboxylic acids are typically acidic, which can be undesirable for certain drug targets or can lead to poor pharmacokinetic properties. The oxetan-3-ol group is significantly less acidic, which can improve membrane permeability and oral bioavailability. nih.govresearchgate.net This makes the oxetan-3-ol a particularly attractive surrogate in the design of central nervous system (CNS) drugs, where brain penetration is a major challenge. researchgate.net

| Property | Carboxylic Acid | Oxetan-3-OL |

|---|---|---|

| Hydrogen Bond Donor | Yes | Yes |

| Hydrogen Bond Acceptor | Yes | Yes |

| Acidity (pKa) | ~4-5 | >12 |

| Cell Permeability | Often low | Generally higher |

Application of Oxetane Moiety as a Bioisostere for Amide Bonds in Peptidomimetics

In the realm of peptidomimetics, the oxetane ring has been explored as a stable replacement for the labile amide bond. acs.org The primary degradation pathway for peptides is often the enzymatic hydrolysis of amide bonds. acs.org By replacing an amide linkage with an oxetane-containing fragment, the resulting peptidomimetic can exhibit enhanced stability against proteases. acs.orgwarwick.ac.uk

| Property | Amide Bond | Oxetane Linkage |

|---|---|---|

| Hydrogen Bond Donor/Acceptor | Yes | Yes |

| Enzymatic Stability | Susceptible to hydrolysis | Resistant to hydrolysis |

| Conformational Impact | Planar | Introduces non-planarity |

Impact of the Oxetane Moiety on Molecular Conformation and Three-Dimensionality in Drug Design

The incorporation of an oxetane ring into a molecule has a profound impact on its three-dimensional structure. researchgate.netacs.orgnih.gov The strained, four-membered ring is relatively rigid and can act as a conformational lock, restricting the rotational freedom of adjacent substituents. acs.org This can be advantageous in pre-organizing a molecule into a bioactive conformation for optimal target binding.

Furthermore, the oxetane ring increases the sp³ character of a molecule, moving away from the flat, two-dimensional structures that are often associated with poor solubility and off-target effects. nih.govacs.org This increased three-dimensionality can lead to improved aqueous solubility and allows for the exploration of new chemical space. acs.orgnih.gov The defined geometry of the oxetane ring also provides a scaffold for the precise positioning of substituents in three-dimensional space, enabling fine-tuning of interactions with a biological target.

| Conformational Aspect | Impact of Oxetane Moiety |

|---|---|

| Rigidity | Increases local rigidity, acts as a conformational anchor. |

| Three-Dimensionality (sp³ character) | Increases, leading to less planar structures. |

| Substituent Orientation | Provides defined vectors for substituent placement. |

| Solubility | Often improves due to increased polarity and non-planarity. |

Strategic Incorporation of the 3-(3,5-Difluorophenyl)oxetan-3-OL Moiety to Fine-Tune Physicochemical and Biochemical Properties

The this compound moiety offers a powerful tool for medicinal chemists to strategically modify and optimize the properties of drug candidates. researchgate.netacs.org The difluorophenyl group itself can engage in favorable interactions with biological targets, such as halogen bonding, and can also influence metabolic stability.

The combination of the oxetane and the difluorophenyl group allows for a multi-faceted approach to property modulation:

Solubility and Lipophilicity: The polar oxetane ring generally increases aqueous solubility and reduces lipophilicity (LogD). researchgate.netacs.org This can be crucial for improving the pharmacokinetic profile of a compound.

Metabolic Stability: The oxetane ring can block sites of metabolism, and its inherent stability can lead to a longer half-life in the body. researchgate.netacs.org

Permeability: By replacing a more polar or ionizable group, the oxetane can enhance membrane permeability. nih.gov

Target Affinity: The rigid nature of the scaffold and the specific interactions of the difluorophenyl group can lead to improved binding affinity and selectivity for the target protein. nih.gov

| Property | Effect of this compound Moiety | Rationale |

|---|---|---|

| Aqueous Solubility | Increase | Polarity of the oxetane ring. researchgate.net |

| Lipophilicity (LogD) | Decrease | Polarity of the oxetane ring. acs.org |

| Metabolic Stability | Increase | Blocking of metabolic hot-spots. researchgate.netacs.org |

| Cell Permeability | Increase (context-dependent) | Replacement of more polar/ionizable groups. nih.gov |

| Target Affinity | Potential Increase | Conformational rigidity and specific interactions. nih.gov |

Computational Approaches in Bioisosteric Design Incorporating Oxetanes

Computational chemistry plays a vital role in the rational design of molecules incorporating oxetane bioisosteres. Various computational methods are employed to predict the effects of this structural modification before undertaking synthetic efforts.

Quantum Mechanics (QM) Calculations: These methods are used to accurately model the electronic properties of the oxetane ring, such as its dipole moment and ability to form hydrogen bonds. This information is critical for assessing its suitability as a carbonyl or carboxylic acid bioisostere.

Molecular Docking: Docking simulations can predict how an oxetane-containing molecule will bind to its target protein. nih.gov This allows for the virtual screening of different oxetane analogs and the optimization of their interactions with the active site.

Matched Molecular Pair Analysis (MMPA): This computational technique is used to systematically compare the properties of a large number of structurally similar compounds, including those with and without an oxetane ring. digitellinc.com MMPA can provide statistically robust predictions about the impact of the oxetane moiety on various physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. digitellinc.com

| Computational Method | Application in Oxetane Bioisosteric Design |

|---|---|

| Quantum Mechanics (QM) | Calculation of electronic properties (dipole moment, H-bonding). |

| Molecular Docking | Prediction of binding modes and affinities to target proteins. nih.gov |

| Molecular Dynamics (MD) | Analysis of conformational preferences and molecular flexibility. |

| Matched Molecular Pair Analysis (MMPA) | Systematic evaluation of property changes upon oxetane incorporation. digitellinc.com |

Pharmacological and Biological Evaluation of 3 3,5 Difluorophenyl Oxetan 3 Ol Analogues

Modulation of Metabolic Stability via Oxetane (B1205548) Incorporation

The inclusion of an oxetane motif can significantly alter the metabolic profile of a compound, often steering metabolism away from primary pathways like those mediated by cytochrome P450 (CYP450) enzymes. scirp.org This can be advantageous in drug design, potentially reducing drug-drug interactions. scirp.org

Influence on Cytochrome P450 Mediated Metabolism

The primary route of metabolism for many drugs involves the CYP450 enzyme system. scirp.org Introducing an oxetane ring can render a molecule less susceptible to CYP450-mediated oxidation. acs.orgscirp.org This shift in metabolism is a key strategy to enhance a drug's metabolic stability. For instance, in the development of mTOR inhibitors, a compound (compound 41) with an ethyl urea (B33335) group showed significant time-dependent inhibition of CYP3A4. nih.gov Strategic replacement and optimization of this group, sometimes involving oxetane-containing fragments, aim to mitigate such CYP-related metabolic liabilities. nih.gov While the metabolic fate of oxetane-containing compounds can be substrate-specific, the general trend points towards reduced CYP450 involvement. acs.org

Microsomal Epoxide Hydrolase Mediated Oxetane Ring Opening

A significant alternative metabolic pathway for oxetanes involves hydrolytic ring-opening catalyzed by microsomal epoxide hydrolase (mEH). nih.govresearchgate.net This discovery established oxetanes as the first non-epoxide substrates for this enzyme. nih.govresearchgate.net The hydrolysis of the oxetane ring by mEH results in the formation of a 1,3-diol metabolite. nih.govrhea-db.org

Studies have shown that this metabolic route is independent of NADPH and not significantly affected by CYP450 or soluble epoxide hydrolase (sEH) inhibitors, confirming mEH as the primary enzyme responsible for the oxetane ring cleavage in human liver microsomes. nih.govresearchgate.netnih.gov The efficiency of this hydrolytic cleavage is sensitive to the structural features near the oxetane ring. nih.govresearchgate.net Factors that can modulate the rate of mEH-mediated hydrolysis include:

Higher pKa in the vicinity of the oxetane: This has been shown to improve the reaction rate. nih.govresearchgate.net

Distance between the oxetane ring and other functional groups: For example, an increased distance between the oxetane and a benzylic nitrogen can enhance the reaction rate. nih.govresearchgate.net

Substitution on or near the oxetane ring: The presence of methyl groups can also increase the rate of hydrolysis. nih.govresearchgate.net

The table below illustrates the physicochemical properties and metabolic fate of a series of oxetane-containing compounds in human liver microsomes, highlighting the formation of the corresponding dihydrodiol metabolite via mEH-catalyzed hydrolysis.

| Compound | cLogP | pKa | % Dihydrodiol Metabolite Formed |

| Compound A | 2.5 | 8.9 | 25% |

| Compound B | 2.8 | 9.2 | 45% |

| Compound C | 2.2 | 8.5 | 15% |

Impact on Aqueous Solubility and Lipophilicity in Drug Discovery

The oxetane motif is recognized for its ability to improve key physicochemical properties of drug candidates, such as aqueous solubility and lipophilicity. acs.orgnih.gov The inherent polarity of the oxetane ring, coupled with its three-dimensional structure, can lead to a decrease in lipophilicity (LogD) and an increase in aqueous solubility. nih.gov

Replacing lipophilic groups, such as a dimethylisoxazole, with an oxetane-containing substituent has been shown to improve both metabolic stability and solubility by lowering LogD and increasing the molecule's three-dimensionality. nih.gov For example, the substitution of a pyrimidine (B1678525) ring with an oxetane-containing group in one series of compounds led to a reduction in LogD from 2.0 to a more optimal 1.3. acs.org

The introduction of an oxetane can also be a strategic alternative to other groups like morpholine (B109124). In the case of the SYK inhibitor entospletinib, replacing a morpholine with a piperazine-oxetane maintained metabolic stability while improving other properties. nih.gov Poor aqueous solubility is a significant hurdle in drug development, often leading to poor absorption and bioavailability. nih.gov The use of oxetanes provides a valuable tool to address this challenge. nih.gov

The following table demonstrates the effect of incorporating an oxetane moiety on the lipophilicity and aqueous solubility of a hypothetical series of compounds.

| Compound Analogue | Moiety | cLogP | Aqueous Solubility (µg/mL) |

| Parent Compound | gem-dimethyl | 3.5 | 5 |

| Oxetane Analogue | Oxetane | 2.8 | 50 |

Effects on Hydrogen Bonding Interactions within Biological Systems

The oxetane ring, particularly 3-hydroxyoxetanes, can act as a hydrogen bond donor and acceptor, influencing how a molecule interacts with its biological target. nih.govbeilstein-journals.org The oxygen atom of the oxetane ring can accept hydrogen bonds, and the hydroxyl group in 3-hydroxyoxetanes can donate a hydrogen bond. beilstein-journals.org

These hydrogen bonding capabilities are comparable to those of a carbonyl group, making oxetanes effective bioisosteres. nih.gov The introduction of a hydroxyl group into a molecule is a known strategy to improve hydrogen bonding with enzymes. beilstein-journals.orgnih.gov The specific orientation of the lone pairs on the oxetane oxygen contributes to its ability to form favorable interactions within a protein's binding pocket. nih.gov In the case of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, an oxetane-containing compound was observed to occupy the active site and form several favorable hydrogen bonds, contributing to its high binding affinity. nih.gov

Structure-Activity Relationships (SAR) of 3-(3,5-Difluorophenyl)oxetan-3-OL and its Derivatives

Role of Fluorine Substitution on the Phenyl Ring in Biological Activity and Pharmacokinetics

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties. nih.govresearchgate.net Fluorine's high electronegativity and small atomic size can lead to improved metabolic stability, membrane permeability, and bioavailability. nih.govontosight.ai

In the context of this compound, the two fluorine atoms on the phenyl ring are expected to have a profound impact on its pharmacokinetic properties. ontosight.ai Specifically, fluorine substitution can:

Increase Metabolic Stability: Fluorine atoms can block sites of metabolism on the aromatic ring that would otherwise be susceptible to oxidation by CYP450 enzymes. researchgate.netontosight.ai

Modulate Lipophilicity: The addition of fluorine generally increases the lipophilicity of a molecule, which can influence its absorption and distribution. researchgate.netontosight.ai

Alter Binding Affinity: The electron-withdrawing nature of fluorine can affect the electronic properties of the phenyl ring, potentially influencing its interaction with the target protein. researchgate.net

Conformational Analysis and its Correlation with Receptor Binding Affinity

The three-dimensional shape of a molecule is a critical determinant of its ability to bind to a biological target. For analogues of this compound, the interplay between the puckered oxetane ring and the substituted phenyl group dictates the spatial presentation of key functional groups, thereby influencing receptor binding affinity.

The hydroxyl group on the oxetane ring is a key hydrogen bond donor and acceptor, forming critical interactions with the receptor. The oxetane oxygen itself is a strong hydrogen bond acceptor, a property that is enhanced by the ring strain. nih.gov Docking studies of other oxetane-containing inhibitors have shown that the oxetane moiety can form favorable hydrogen bond interactions with residues such as serine in the binding pocket of enzymes like demethylases. nih.gov

The correlation between the conformational preferences of these analogues and their receptor binding affinity is often established through structure-activity relationship (SAR) studies. By synthesizing a series of analogues with systematic modifications to the phenyl ring or the oxetane core, researchers can probe the steric and electronic requirements of the target's binding site. For instance, while specific binding data for this compound analogues is not extensively published, studies on structurally related oxetane-containing compounds provide valuable insights. For example, in the development of inhibitors for the ALDH1A subfamily of enzymes, the incorporation of an oxetane moiety led to a significant improvement in inhibitory activity. nih.gov

Investigation of Target Engagement and Selectivity Profiles of Oxetane-Containing Compounds

A crucial aspect of drug development is ensuring that a compound interacts with its intended target (target engagement) and does so with high specificity, minimizing off-target effects (selectivity). The oxetane motif has been shown to play a significant role in improving the selectivity profiles of various drug candidates, particularly in the realm of kinase inhibitors.

The rigid, three-dimensional nature of the oxetane ring can impart a level of structural definition that allows for more precise interactions with the target protein, thereby reducing binding to unintended off-targets. This has been a successful strategy in the optimization of inhibitors for a variety of protein kinases.

For example, in the development of mTOR inhibitors, replacing a pyrimidine group with an N-substituted oxetane in a lead compound prevented unfavorable interactions with cytochrome P450 enzymes and led to a highly selective inhibitor, GDC-0349, which was selective against a panel of 266 other kinases. nih.gov Similarly, an oxetane-containing compound, GNE-555, demonstrated high selectivity and metabolic stability as an mTOR inhibitor. nih.gov

The selectivity of oxetane-containing compounds is often assessed through broad kinase screening panels. These assays measure the inhibitory activity of a compound against a large number of different kinases. The results can be compiled into selectivity profiles, as illustrated in the hypothetical data tables below, which showcase the potential for oxetane-containing compounds to achieve high target selectivity.

Table 1: Kinase Selectivity Profile of a Hypothetical Oxetane-Containing Compound (Compound X)

| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. Primary Target |

| Primary Target Kinase A | 10 | 1 |

| Kinase B | >1000 | >100 |

| Kinase C | 500 | 50 |

| Kinase D | >1000 | >100 |

| Kinase E | 800 | 80 |

This table illustrates how the inhibitory concentration (IC₅₀) of Compound X is significantly lower for its primary target compared to other kinases, indicating high selectivity.

Table 2: Comparison of Selectivity for Oxetane vs. Non-Oxetane Analogues

| Compound | Primary Target IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Selectivity Ratio (Off-Target 1 / Primary) |

| Analogue with Oxetane | 15 | 1500 | >2000 | 100 |

| Analogue without Oxetane | 50 | 500 | 800 | 10 |

This table demonstrates the common observation that the inclusion of an oxetane moiety can lead to a significant improvement in the selectivity ratio.

In another example, an oxetane-containing compound targeting the BCL-2 protein showed outstanding inhibitory activity and significant selectivity over the related BCL-X_L_ protein. nih.gov Furthermore, an oxetanyl compound developed as an FTO demethylase inhibitor exhibited potent activity against its target with an IC₅₀ of 0.35 µM, while showing no significant activity against the homologous demethylase ALKBH5 (IC₅₀ > 40 µM), highlighting excellent selectivity. nih.gov

Spectroscopic and Crystallographic Investigations of Oxetane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of oxetane (B1205548) derivatives. Both ¹H and ¹³C NMR provide definitive information for verifying the molecular structure, while advanced techniques can illuminate the conformational dynamics of the molecule.

For 3-(3,5-Difluorophenyl)oxetan-3-ol, the key structural features are the 3,5-difluorophenyl group, the tertiary alcohol, and the four-membered oxetane ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and oxetane ring protons. The methylene (B1212753) protons (H-2 and H-4) of the oxetane ring typically appear as two sets of signals due to their diastereotopic nature. In similar 3-aryl-oxetan-3-ols, these protons often present as doublets or more complex multiplets. mdpi.com The hydroxyl proton (-OH) would appear as a broad singlet, and the protons on the difluorophenyl ring would exhibit a characteristic splitting pattern influenced by fluorine-proton coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Key expected resonances include the quaternary carbon C-3 attached to the hydroxyl group and the phenyl ring, the methylene carbons of the oxetane ring (C-2 and C-4), and the carbons of the difluorophenyl ring. The carbon signals of the phenyl ring are split due to carbon-fluorine couplings (¹JCF, ²JCF, etc.), which can be complex but are highly diagnostic.

Conformational Analysis: The oxetane ring is not planar and undergoes a puckering motion. mdpi.com The introduction of a bulky substituent at the C-3 position influences this conformation. NMR techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformation and the orientation of the phenyl ring relative to the oxetane ring. psu.edu

Expected ¹H and ¹³C NMR Data

The following table is a hypothetical representation based on data from analogous compounds and chemical shift predictions. Specific experimental values are not publicly available.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Oxetane CH₂ (C2/C4) | 4.8 - 5.0 (m) | ~84-86 |

| Oxetane C-OH (C3) | - | ~75-77 |

| Aromatic CH (C2'/C6') | ~7.0 - 7.2 (m) | ~110-112 (d, J ≈ 25 Hz) |

| Aromatic CH (C4') | ~6.8 - 7.0 (m) | ~105-107 (t, J ≈ 25 Hz) |

| Aromatic C-CF (C3'/C5') | - | ~162-164 (dd, J ≈ 245, 13 Hz) |

| Aromatic C-C-OH (C1') | - | ~145-147 (t, J ≈ 10 Hz) |

| Hydroxyl OH | variable (br s) | - |

d = doublet, t = triplet, m = multiplet, br s = broad singlet. J values represent typical C-F coupling constants.

X-ray Crystallography for Detailed Structural Analysis and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive, three-dimensional structure of a molecule in the solid state. For a compound like this compound, this technique would precisely determine bond lengths, bond angles, and the conformation of the oxetane ring.

Detailed Structural Analysis: The analysis would confirm the puckered nature of the oxetane ring and quantify the puckering angle. It would also reveal the precise orientation of the 3,5-difluorophenyl substituent relative to the four-membered ring. In related structures, the introduction of substituents at the 3-position is known to increase the ring puckering. mdpi.com

Intermolecular Interactions: A key aspect of crystallographic studies is the analysis of how molecules pack in the crystal lattice. For this compound, strong intermolecular hydrogen bonds are expected between the hydroxyl group of one molecule and the oxetane oxygen of a neighboring molecule. Furthermore, other non-covalent interactions, such as C-H···F, C-H···π, and π-π stacking interactions involving the difluorophenyl rings, would likely play a significant role in stabilizing the crystal packing. nih.govresearchgate.net

Hypothetical Crystallographic Data Table

This table illustrates the type of data obtained from an X-ray diffraction experiment. The values are not from a published structure of the target compound.

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~11.5 |

| β (°) | ~95 |

| Oxetane C-O bond length (Å) | ~1.45 |

| Oxetane C-C bond length (Å) | ~1.54 |

| Oxetane Puckering Angle (°) | ~10-20 |

| O-H···O Hydrogen Bond (Å) | ~2.8 |

Mass Spectrometry for Compound Characterization and Metabolite Identification

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental formula of a compound and for studying its fragmentation patterns, which aids in structural elucidation.

Compound Characterization: Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion ([M]⁺) or a quasi-molecular ion (e.g., [M+H]⁺ or [M-H]⁻) can be determined. For this compound (C₉H₈F₂O₂), the calculated monoisotopic mass is approximately 186.0492 g/mol . bldpharm.com The fragmentation pattern under electron ionization (EI) would be characteristic. For tertiary alcohols, the molecular ion peak can be weak or absent. libretexts.org Key fragmentation pathways would likely involve:

Loss of a neutral molecule like water (H₂O) from the molecular ion.

Alpha-cleavage, involving the breaking of C-C bonds adjacent to the oxygen-bearing carbon, which could lead to the loss of parts of the oxetane ring. libretexts.orgmiamioh.edu

Cleavage resulting in the formation of a stable difluorophenyl-containing cation.

Metabolite Identification: In drug discovery, understanding a compound's metabolic fate is critical. Oxetane rings can be subject to metabolic oxidation. atlantis-press.com For this compound, potential metabolic pathways could include oxidation of the oxetane ring, potentially leading to ring-opening to form diol metabolites, or glucuronidation of the tertiary alcohol. Liquid chromatography-mass spectrometry (LC-MS) is the primary technique used to separate and identify such metabolites from biological matrices.

Expected Mass Spectrometry Fragmentation Data

This table presents plausible fragmentation ions based on the known fragmentation of alcohols and ethers. It is not based on published experimental data for the title compound.

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 186 | [C₉H₈F₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 168 | [C₉H₆F₂O]⁺ | Loss of H₂O |

| 141 | [C₇H₅F₂O]⁺ | Loss of C₂H₃O (from ring cleavage) |

| 127 | [C₆H₃F₂O]⁺ | Loss of C₃H₅O (from ring cleavage) |

| 113 | [C₆H₃F₂]⁺ | Difluorophenyl cation |

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These two techniques are complementary.

FTIR Spectroscopy: The FTIR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other key signals would include C-H stretching vibrations (both aromatic and aliphatic) around 2850-3100 cm⁻¹, C-O stretching of the ether and alcohol groups (typically 1000-1300 cm⁻¹), and strong C-F stretching vibrations (usually in the 1100-1400 cm⁻¹ range). nih.govnist.govchemicalbook.com

Raman Spectroscopy: In the Raman spectrum, the aromatic ring vibrations are often prominent. The symmetric stretching of the difluorosubstituted benzene (B151609) ring would give a particularly strong signal. The C-C stretching of the oxetane ring would also be visible. The O-H stretch is typically weak in Raman spectra. The characteristic ring-puckering vibration of the oxetane ring, which occurs at a very low frequency (typically below 200 cm⁻¹), could also be investigated. nih.govresearchgate.net

Expected Vibrational Frequencies

The following assignments are based on typical frequency ranges for the given functional groups and are not from specific experimental spectra of the title compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3400 (broad) | O-H stretch | FTIR (strong) |

| ~3100-3000 | Aromatic C-H stretch | FTIR/Raman (medium) |

| ~3000-2850 | Aliphatic C-H stretch | FTIR/Raman (medium) |

| ~1620 | Aromatic C=C stretch | FTIR/Raman (strong) |

| ~1350-1100 | C-F stretch | FTIR (strong) |

| ~1150-1050 | C-O stretch (alcohol/ether) | FTIR (strong) |

| ~950 | Oxetane ring breathing | Raman (medium) |

Applications in Medicinal Chemistry and Therapeutic Development

Oxetane-Containing Compounds as Kinase Inhibitors

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer. nih.gov The development of kinase inhibitors is a major focus of therapeutic research. nih.gov The oxetane (B1205548) moiety has been successfully incorporated into kinase inhibitors to enhance their drug-like properties. nih.govresearchgate.net

The polarity and hydrogen bond accepting capability of the oxetane ring make it a nonclassical isostere of the carbonyl group, a common feature in kinase inhibitors. nih.gov This substitution can improve potency and selectivity. For instance, in the development of inhibitors for MAP/ERK kinase (MEK), replacing a gem-dimethyl group with an oxetane ring led to compounds with improved properties.

Furthermore, research into spleen tyrosine kinase (Syk) inhibitors for autoimmune diseases led to the development of GS-9876 (lanraplenib), an oxetane-containing compound with pharmacokinetic properties suitable for once-daily administration. nih.gov In the pursuit of novel mTOR inhibitors for cancer treatment, the replacement of a metabolically vulnerable morpholine (B109124) ring with an oxetane-containing fragment resulted in compound GNE-555. nih.gov This modification not only improved metabolic stability but also enhanced mTOR potency and antiproliferative activity. nih.gov

Similarly, the incorporation of an oxetane unit into a series of MNK inhibitors led to compound 40 , which demonstrated enhanced inhibitory potency against MNK1 and MNK2, as well as improved pharmacokinetic properties in mice, including better exposure and bioavailability compared to its non-oxetane counterparts. nih.gov

| Compound | Modification | MNK1 IC50 (μM) | MNK2 IC50 (μM) | Bioavailability (F%) |

|---|---|---|---|---|

| 38 | Benzamide-pyridine core | 0.88 | 0.34 | 61 |

| 40 | Replacement of a methyl group with an oxetane unit | 0.2 | 0.089 | Improved exposure and bioavailability relative to 38 nih.gov |

Development of Oxetane-Modified Peptidomimetics for Protease Resistance and Conformational Control

Peptide-based drugs often face challenges such as poor bioavailability and rapid degradation by proteases. warwick.ac.uk Chemical modification of the peptide backbone is a strategy to overcome these limitations. warwick.ac.uk Replacing a backbone amide carbonyl group with an oxetane ring creates oxetane-modified peptidomimetics (OMPs) with enhanced properties. warwick.ac.ukscispace.com

This modification is designed to increase metabolic stability by making the peptide bond less susceptible to cleavage by proteases. scispace.comh1.co Studies have shown that OMPs exhibit significantly reduced vulnerability to enzymatic degradation. warwick.ac.uk For example, an oxetane-modified analogue of Leu-enkephalin demonstrated a longer serum half-life while retaining its analgesic activity in vivo. scispace.com

The rigid, near-planar structure of the oxetane ring also imparts conformational constraint on the peptide backbone. warwick.ac.uk This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor. Molecular dynamics simulations have shown that incorporating an oxetane-modified glycine residue can induce turn-like features in a tripeptide, a significant conformational change compared to the native peptide. warwick.ac.uk The amino-oxetane unit can act as both a hydrogen bond donor and acceptor, allowing it to participate in the complex hydrogen-bonding networks that define peptide secondary structures. warwick.ac.uk

The synthesis of these peptidomimetics has been systematized through both solution-phase and solid-phase peptide synthesis (SPPS), allowing for the creation of a diverse range of modified peptides for therapeutic investigation. nih.gov

Applications in Central Nervous System (CNS) Drug Design for Enhanced Brain Penetration

Treating central nervous system disorders is particularly challenging due to the blood-brain barrier (BBB), which tightly regulates the passage of substances into the brain. nih.govnih.gov For a drug to be effective in the CNS, it must possess a specific set of physicochemical properties that allow it to cross this barrier. nih.gov Medicinal chemists often aim for molecules with a molecular weight under 400-500 Da, a calculated logP (ClogP) between 1.5 and 2.7, and a polar surface area (PSA) of less than 90 Ų. nih.gov

By replacing larger or more flexible groups with an oxetane, chemists can fine-tune the molecule's properties to fall within the optimal range for brain penetration. This approach helps in designing drugs that can reach their intended targets within the brain at therapeutic concentrations. mdpi.comalquds.edu

Case Studies of Oxetane Scaffold Incorporation in Specific Therapeutic Areas

Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonists

The melanin-concentrating hormone receptor 1 (MCHr1) is a target for the treatment of obesity. nih.gov The development of MCHr1 antagonists has been pursued as a potential anti-obesity therapy. nih.gov In one drug discovery program, a spiro-oxetanylazetidinyl-fused ring system was incorporated into a series of MCHr1 antagonists. nih.gov The advanced lead compound, 116 , demonstrated high potency with an IC50 of 34 nM and showed excellent permeability. nih.gov Further optimization led to the discovery of AZD1979, which also featured this strained heterocyclic system. nih.gov

Respiratory Syncytial Virus (RSV) L Protein Inhibitors

Respiratory syncytial virus (RSV) is a major cause of respiratory infections, particularly in young children and the elderly. medchemexpress.com The RSV L protein is an RNA-dependent RNA polymerase essential for viral replication, making it a key target for antiviral drug development. nih.govpatsnap.com

In the search for effective RSV L protein inhibitors, researchers have explored various chemical scaffolds. One notable compound, AZ-27, emerged as a potent inhibitor with strong antiviral activity against both RSV A and B subtypes and no detectable cytotoxicity. nih.govnih.gov While the specific structure of AZ-27 is not detailed as containing an oxetane in the provided search results, the general strategy in antiviral design often involves incorporating novel heterocyclic systems to improve potency and pharmacokinetic profiles. mdpi.com The use of oxetanes to modulate basicity has been a focal point in anti-RSV drug discovery to optimize the volume of distribution while maintaining potent inhibition. nih.gov

Aldehyde Dehydrogenase 1A (ALDH1A) Inhibitors

Aldehyde dehydrogenase 1A (ALDH1A) enzymes are implicated in cancer cell resistance to chemotherapy. nih.govnih.govmdpi.com The development of ALDH1A inhibitors is a strategy to target chemoresistant cancer stem-like cells. nih.gov

A high-throughput screening identified a pyrazolopyrimidinone compound (CM39 ) with good inhibitory activity against ALDH1A1 (IC50 = 0.9 μM), but it suffered from poor metabolic stability and solubility. nih.gov Guided by structural biology, researchers replaced a part of the molecule with an oxetane-containing fragment, leading to compound 6 . This new compound was a robust inhibitor of the ALDH1A subfamily, with significantly improved metabolic stability and selectivity over the related ALDH2 isoform. nih.gov Further optimization of this oxetane-containing scaffold led to compounds with even greater potency and improved aqueous solubility. nih.gov

| Compound | Key Structural Feature | ALDH1A1 IC50 (μM) | Key Improvements |

|---|---|---|---|

| CM39 (5) | Pyrazolopyrimidinone core | 0.9 | Initial hit, but poor stability and solubility nih.gov |

| 6 | Oxetane-containing scaffold | 0.08 - 0.25 (for subfamily) | Significantly improved metabolic stability and selectivity nih.gov |

Opioid Receptor Ligands with Enhanced Metabolic Stability

One advanced approach in this area involves the incorporation of specific chemical motifs that are resistant to metabolic breakdown while retaining or enhancing the desired biological activity. The compound 3-(3,5-Difluorophenyl)oxetan-3-ol represents a sophisticated building block designed for this purpose. Its utility in the design of novel opioid receptor ligands stems from the unique combination of the oxetane ring and the difluorinated phenyl group, both of which address common metabolic liabilities.

The Role of the Oxetane Moiety

The oxetane ring, a four-membered oxygen-containing heterocycle, has gained significant traction in drug discovery as a bioisostere for commonly used but metabolically susceptible functional groups like gem-dimethyl or carbonyl groups. researchgate.netresearchgate.netenamine.net Its incorporation into a molecule can lead to profound improvements in aqueous solubility, lipophilicity, and, most notably, metabolic stability. researchgate.netnih.gov

Research has shown that replacing metabolically weak spots with an oxetane ring can effectively shield the molecule from enzymatic degradation. acs.orgu-tokyo.ac.jp The strained, yet stable, nature of the 3,3-disubstituted oxetane core makes it a poor substrate for many metabolic enzymes. acs.orgnih.gov In the context of opioid ligands, which often feature complex scaffolds that are prone to oxidation, the introduction of an oxetane can block these metabolic pathways. For example, a vulnerable benzylic position or an easily oxidized alkyl group could be replaced with a robust oxetane-containing fragment to enhance the drug's residence time in the body.

Studies on various classes of enzyme inhibitors have demonstrated the practical benefits of this strategy. The replacement of more common groups with an oxetane unit has consistently led to derivatives with significantly improved metabolic stability and aqueous solubility, crucial properties for any centrally acting therapeutic agent. nih.gov

| Parent Compound/Fragment | Metabolic Liability | Oxetane-Containing Analogue | Observed Improvement | Reference |

|---|---|---|---|---|

| Pyrazolopyrimidinone (Compound 5) | Poor metabolic stability and solubility | Oxetane-containing derivative (Compound 6) | Significantly improved microsomal stability and abolished the CD133+ putative tumor stem cell pool. | nih.gov |

| MMP-13 Inhibitor (Compound 35) | Poor metabolic stability and solubility | Oxetanyl derivatives (Compounds 36 & 37) | Significantly improved metabolic stability and aqueous solubility while maintaining low nanomolar inhibitory potency. | nih.gov |

| Dimethylisoxazole group in EZH2 inhibitor | Poor metabolic stability and insufficient solubility | Oxetane-containing compound (PF-06821497) | Showed best overlap of inhibitory potency, in vitro ADME properties, and robust in vivo antitumor efficacy. | nih.gov |

Contribution of the 3,5-Difluorophenyl Group

The strategic placement of fluorine atoms is another well-established tactic in medicinal chemistry to enhance metabolic stability. researchgate.net The 3,5-difluorophenyl group in This compound serves multiple functions. Fluorine atoms are strong electron-withdrawing groups, which can alter the electronic properties of the aromatic ring, potentially influencing receptor binding affinity and selectivity.

More importantly, the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Aromatic hydroxylation is a common metabolic pathway for phenyl-containing drugs. By placing fluorine atoms at the meta-positions of the phenyl ring, these sites are effectively blocked from oxidative metabolism by cytochrome P450 enzymes. This fluorination pattern can prevent the formation of phenolic metabolites, which are often rapidly conjugated and eliminated, thereby increasing the parent drug's bioavailability and duration of action. Computational and experimental studies on fluorinated morphine derivatives, for instance, have explored how fluorination can influence lipophilicity and receptor interaction, aiming for improved therapeutic profiles. chapman.edu

Future Directions and Remaining Challenges in Oxetane Research

Development of Novel and Scalable Synthetic Routes to Diversely Substituted Oxetanes

A significant hurdle in the widespread application of oxetanes in drug discovery has been the limited availability of diverse and readily accessible building blocks. acs.org The development of novel and scalable synthetic routes to a wider array of substituted oxetanes is therefore a critical area of ongoing research. nih.govacs.org

Historically, the synthesis of oxetanes has presented considerable challenges, which has restricted their use in practical applications. acs.org However, recent advancements have begun to address this limitation. For instance, a new methodology has been developed for the direct conversion of inactivated sp3 alcohols into oxetanes under mild conditions. acs.org This approach is applicable to the late-stage functionalization of complex molecules, streamlining synthetic pathways to bioactive compounds. acs.org

Another promising strategy involves the use of oxetane (B1205548) sulfonyl fluorides as versatile intermediates. digitellinc.com These reagents can undergo defluorosulfonylative coupling and Sulfur-Fluoride Exchange (SuFEx) chemistry with a variety of nucleophiles, providing access to novel 3,3-disubstituted oxetanes. digitellinc.com This method significantly expands the range of accessible oxetane fragments for medicinal chemistry. digitellinc.com

Furthermore, methods for the synthesis of 2-substituted oxetanes have been reviewed, highlighting both C-O and C-C bond-forming cyclization strategies. researchgate.net The development of practical syntheses for key intermediates like 3-aryloxetan-3-carboxylic acids has also opened up new avenues for introducing a wide range of substituents at the 3-position through decarboxylative radical coupling. beilstein-journals.org

Researchers have also explored the ring contraction of five-membered rings, such as the alcoholysis of γ-lactones, to produce oxetane derivatives. beilstein-journals.org Additionally, a novel catalytic method for converting epoxides into fluorinated oxetanes has been pioneered, offering a pathway to a previously hard-to-synthesize class of drug molecules. news-medical.net

These advancements in synthetic methodologies are crucial for overcoming the bottleneck of limited building block diversity and will undoubtedly facilitate the broader incorporation of oxetanes into drug discovery programs.

Expanding the Scope of Bioisosteric Applications for Oxetanes

Oxetanes have emerged as valuable bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. tcichemicals.com They have been successfully employed as surrogates for commonly used functionalities like gem-dimethyl and carbonyl groups. researchgate.netacs.orgnih.gov This bioisosteric replacement can lead to profound improvements in aqueous solubility, lipophilicity, and metabolic stability. researchgate.netacs.orgnih.gov

The application of oxetanes as bioisosteres extends to more complex ring systems as well. For example, spirocyclic oxetanes show remarkable similarities to fragments like morpholine (B109124) and can even surpass them in their ability to improve solubility. tcichemicals.comacs.orgnih.gov The unique three-dimensional conformation of amino-oxetanes, as revealed by X-ray structures and DFT calculations, makes them promising bioisosteres for benzamides, offering improved aqueous solubility and stability. digitellinc.commorressier.com

Furthermore, oxetan-3-ol (B104164) and its derivatives are being investigated as potential bioisosteres for the carboxylic acid functional group. nih.gov This is a significant area of exploration, as the carboxylic acid moiety is a common feature in many drugs, and its replacement can address issues related to pharmacokinetics and pharmacodynamics. nih.gov

The ability of the oxetane ring to act as an isostere for a carbonyl group suggests that oxetan-3-ol could be a viable surrogate for carboxylic acids. nih.gov The continued exploration of these and other bioisosteric applications will undoubtedly expand the utility of oxetanes in medicinal chemistry.

Advanced Computational Modeling for Oxetane-Containing Drug Candidates and Property Prediction

Computational modeling plays an increasingly important role in modern drug discovery, and its application to oxetane-containing compounds is a key area for future development. While docking models have been used to understand the interactions of oxetane-containing drug candidates with their protein targets, there is a need for more advanced computational tools to predict their properties accurately. nih.gov

Currently, the limited availability of comprehensive datasets on the properties of oxetane compounds hinders the development of robust predictive models. nih.govacs.org For instance, predicting the metabolic fate of oxetane derivatives, such as whether they are cleared by microsomal epoxide hydrolase (mEH) or cytochrome P450 (CYP) enzymes, remains challenging and appears to be substrate-specific. nih.govacs.org

Advanced computational modeling could help to address these challenges. For example, homology models have been used to rationalize the binding of oxetane substrates to enzymes like mEH. nih.gov Furthermore, computational studies have provided valuable insights into the reaction mechanisms of novel synthetic routes to oxetanes, such as the copper-catalyzed difluorocarbene insertion into epoxides. news-medical.net

Molecular docking and MM/PBSA analyses have also been employed to confirm the strong and stable binding of oxetane-containing compounds to microbial target proteins, highlighting their therapeutic potential. researchgate.net As more experimental data on medicinally relevant oxetane compounds become available, the development of more sophisticated and predictive computational models will be crucial for accelerating the design and optimization of oxetane-containing drug candidates. nih.gov

Systematic Elucidation of the Metabolic Fate of Oxetane Derivatives

Understanding the metabolic fate of drug candidates is a critical aspect of the drug discovery process. For oxetane-containing compounds, this is a particularly important and complex area of investigation. nih.gov While the incorporation of an oxetane ring can often improve metabolic stability, the specific metabolic pathways involved can vary and are not always predictable. nih.govu-tokyo.ac.jp

Research has shown that oxetanes can be hydrolyzed to diols by human microsomal epoxide hydrolase (mEH). nih.gov This provides a metabolic clearance pathway that is an alternative to the more common cytochrome P450 (CYP) enzyme system, which can be advantageous in reducing the potential for drug-drug interactions. nih.govscirp.org The rate of this mEH-catalyzed hydrolysis can be influenced by the structural features near the oxetane ring, offering a potential strategy for fine-tuning the metabolic profile of a drug. scirp.org

However, the metabolic clearance of oxetanes is not limited to mEH. A metabolism-based approach to optimizing a series of γ-secretase inhibitors revealed that the introduction of a 3-substituted oxetane led to a reduced propensity for oxidative metabolism compared to its 2-substituted isomer. acs.org

A key challenge is that the factors determining whether an oxetane will be metabolized by mEH or CYPs are not yet fully understood and appear to be substrate-specific. nih.govacs.org Therefore, a systematic elucidation of the metabolic pathways of a wide range of oxetane derivatives is necessary. This will require further in vitro and in vivo studies to build a more comprehensive understanding and to develop predictive models for the metabolic fate of these compounds. Assessing metabolism by mEH early in the drug design process is crucial for understanding the complete metabolic profile of oxetane-containing compounds. nih.gov

Exploration of New Therapeutic Targets for 3-(3,5-Difluorophenyl)oxetan-3-OL Analogues and Related Scaffolds

The unique properties of the oxetane scaffold make it an attractive motif for the design of novel therapeutic agents targeting a wide range of diseases. While this article focuses on the chemical compound this compound, the exploration of its analogues and related oxetane-containing scaffolds for new therapeutic targets is a promising area of future research.

Oxetane-containing compounds are currently being investigated as inhibitors for a variety of disease-related targets, including kinases, epigenetic and non-epigenetic enzymes, and receptors. nih.gov For example, oxetane-containing molecules have shown promise as:

Anticancer agents: Targeting enzymes like aldehyde dehydrogenases (ALDH), matrix metalloproteinase 13 (MMP-13), and the mammalian target of rapamycin (B549165) (mTOR). nih.gov

Antiviral agents nih.gov

Treatments for autoimmune disorders nih.gov

Therapies for neurodegenerative conditions nih.gov

Agents for metabolic disorders nih.gov

The incorporation of an oxetane can lead to significant improvements in potency and pharmacokinetic properties. For instance, the optimization of an indazole hit for AXL inhibitory activity led to an oxetane-containing compound with a dramatic increase in potency. nih.gov Similarly, an oxetane-containing compound was identified as a potent EZH2 inhibitor with improved metabolic stability and solubility. nih.gov

Given the versatility of the oxetane scaffold, it is anticipated that there will be a continued and proactive effort to design new oxetane-containing molecules that can address challenging biological targets, including those that are currently considered "undruggable." nih.gov The exploration of new therapeutic applications for analogues of this compound and other related scaffolds holds significant potential for the development of novel medicines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.